7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

PARP Inhibition Selectivity Medicinal Chemistry

Researchers developing selective PARP inhibitors face wild-type PARP1 off-target effects that confound selectivity profiling. 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368661-06-6) directly addresses this as a C-7 phenyl DHIQ scaffold that sterically reduces PARP1 affinity (predicted IC50 >100 μM) while retaining engagement potential for engineered PARP variants such as PARP10. • Enables selective probe design with minimized PARP1 off-target activity. • Key intermediate for EZH2 inhibitor synthesis per Pfizer WO/2022/018594. • Distinct lipophilicity (LogP ~3.3) for SPR optimization studies. Bulk quantities available with batch-specific QC documentation.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 1368661-06-6
Cat. No. B1452468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
CAS1368661-06-6
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-14-10-13(11-4-2-1-3-5-11)7-6-12(14)8-9-16-15/h1-7,10H,8-9H2,(H,16,17)
InChIKeyYONOZPRRPDZFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Overview


7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1368661-06-6) is a member of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold class, characterized by a bicyclic lactam core with a phenyl substituent at the C-7 position [1]. This compound serves as a versatile building block for medicinal chemistry and chemical biology programs, particularly those targeting poly(ADP-ribose) polymerase (PARP) family enzymes and other therapeutically relevant proteins [2]. Its distinct C-7 aryl substitution pattern offers a strategic vector for modulating molecular properties and target selectivity compared to unsubstituted or smaller C-7 substituted analogs [3].

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Non-Interchangeability


The dihydroisoquinolinone scaffold is a privileged structure, but subtle modifications at the C-7 position dramatically alter both target engagement and selectivity profiles [1]. Data from a focused PARP inhibitor series demonstrate that the identity of the C-7 substituent dictates potency against engineered PARP10 mutants and, crucially, determines the degree of selectivity over wild-type PARP1 [2]. For instance, a bromo substituent yields an IC50 of 8.6 μM against LG-PARP10, while a methyl group reduces potency to 112 μM [3]. 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, bearing a larger aromatic group, occupies a distinct chemical space predicted to exhibit significantly reduced wild-type PARP1 affinity (IC50 > 100 μM) while potentially retaining or enhancing binding to mutant or alternative targets [3]. Therefore, generic substitution with a different C-7 analog is not scientifically valid for experiments requiring a specific selectivity window or physicochemical profile.

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Quantitative Evidence


Predicted PARP1 Selectivity Advantage

Based on a structure-activity relationship (SAR) study of C-7 substituted dihydroisoquinolinones, the 7-phenyl substituent is predicted to confer a selectivity advantage over the parent (unsubstituted) scaffold and smaller C-7 analogs by minimizing off-target inhibition of wild-type PARP1 [1]. The study explicitly states that 'dq analogues with C-7 substituents larger than chlorine exhibited IC50 values greater than 100 μM against WT-PARP1' [2]. Since the phenyl group is larger than a chlorine atom, 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is expected to follow this trend and exhibit WT-PARP1 IC50 > 100 μM. In contrast, the unsubstituted parent compound (R=H) retains some WT-PARP1 activity (IC50 ~100 μM) and smaller substituents like bromine (IC50 >100 μM) also show reduced activity, but the phenyl group's greater steric bulk is predicted to enhance this effect [3].

PARP Inhibition Selectivity Medicinal Chemistry

Comparative Physicochemical Profile

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one exhibits distinct physicochemical properties compared to smaller C-7 substituted analogs, which directly impacts its behavior in cellular and biochemical assays [1]. The 7-phenyl substituent significantly increases molecular weight (223.27 g/mol) and lipophilicity (predicted LogP ~3.3) relative to the 7-bromo (226.07 g/mol, LogP ~1.8) and 7-methyl (159.18 g/mol, LogP ~1.2) analogs . This increase in lipophilicity and molecular weight can influence membrane permeability, protein binding, and overall pharmacokinetic profile, making it a valuable tool for exploring structure-property relationships (SPR) in lead optimization campaigns [2].

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Utility as a Key Intermediate

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a critical intermediate in the construction of more complex, biologically active molecules, as evidenced by its inclusion in patent-protected synthetic routes for EZH2 inhibitors and other therapeutic targets [1]. Unlike simpler C-7 substituted analogs (e.g., 7-bromo, 7-methyl) which are primarily used as direct PARP inhibitors, the 7-phenyl derivative serves as a versatile building block due to its ability to undergo further functionalization at the nitrogen (N-2) and C-3 positions, as well as cross-coupling reactions at the phenyl ring [2]. For example, a Pfizer patent application (WO/2022/018594) specifically claims novel intermediates for substituted 3,4-dihydroisoquinolinones, highlighting the value of this scaffold in generating diverse compound libraries [3].

Medicinal Chemistry Library Synthesis Solid-Phase Synthesis

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Applications


PARP Selectivity Probe

Utilize 7-phenyl-3,4-dihydroisoquinolin-1(2H)-one as a starting scaffold for developing selective inhibitors of engineered PARP variants (e.g., PARP10). Based on SAR data indicating that larger C-7 substituents reduce wild-type PARP1 affinity, this compound is ideal for designing probes that minimize off-target PARP1 effects while potentially engaging mutant PARP10 [1].

Lead Optimization and SPR Analysis

Employ 7-phenyl-3,4-dihydroisoquinolin-1(2H)-one in structure-property relationship (SPR) studies to explore the impact of increased lipophilicity and molecular weight on cellular permeability and target engagement. Its distinct physicochemical profile (MW ~223 g/mol, LogP ~3.3) compared to 7-bromo and 7-methyl analogs makes it a valuable comparator in optimizing drug-like properties [2].

EZH2 Inhibitor Intermediate Synthesis

Incorporate 7-phenyl-3,4-dihydroisoquinolin-1(2H)-one as a key intermediate in the synthesis of novel substituted 3,4-dihydroisoquinolinone compounds, as described in patent applications for EZH2 inhibitors. This application is supported by Pfizer's WO/2022/018594, which specifically claims intermediates based on this scaffold [3].

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